molecular formula C6H9N3O3 B2744676 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one CAS No. 2580217-09-8

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one

Cat. No.: B2744676
CAS No.: 2580217-09-8
M. Wt: 171.156
InChI Key: NWQNVSRJBRENCY-UHFFFAOYSA-N
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Description

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one is a chemical compound featuring a pyrazol-5-one core substituted with a nitro group and an isopropyl unit. The pyrazol-5-one scaffold is a versatile heterocyclic building block in medicinal and agricultural chemistry, known for its diverse biological activities . Pyrazole derivatives, in general, have been extensively studied and shown to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antitumor, antimicrobial, and antioxidant activities . As a 5-pyrazolone derivative, this compound is of significant interest for researchers developing new therapeutic agents or studying structure-activity relationships (SAR) . The nitro group can serve as a key pharmacophore or a synthetic handle for further chemical modifications, allowing for the creation of a library of derivatives for high-throughput screening. The specific research applications and biological activity profile of this compound require further experimental determination. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-propan-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4(2)8-3-5(9(11)12)6(10)7-8/h3-4H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNVSRJBRENCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Nitro 2 Propan 2 Yl 1h Pyrazol 5 One

Reactivity of the Nitro Group

The nitro group at the C4 position of the pyrazolone (B3327878) ring is a key driver of the molecule's reactivity, primarily through its strong electron-withdrawing nature and its susceptibility to reduction.

Reduction Reactions of the Nitro Moiety to Amino or Hydroxylamino Functionalities

The transformation of the nitro group into amino or hydroxylamino functionalities represents a significant pathway for the functionalization of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one. These reactions are fundamental in modifying the electronic properties of the pyrazolone system and for the synthesis of derivatives with potential applications in various fields of chemistry.

The reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of nitropyrazoles and other nitroaromatic compounds. researchgate.net

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups. The reaction typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, yielding either the corresponding amine or hydroxylamine (B1172632).

Chemical Reduction: A variety of chemical reducing agents can also be employed. For instance, metals in acidic media (e.g., Sn/HCl, Fe/HCl) are classic reagents for the reduction of aromatic nitro compounds to their corresponding amines. Other reagents like sodium dithionite (B78146) (Na2S2O4) can also be effective. The formation of the hydroxylamino derivative is often an intermediate in the reduction to the amine and can sometimes be isolated under carefully controlled conditions.

The following table summarizes plausible reduction reactions for this compound based on established methodologies for related compounds.

ProductReagents and ConditionsPlausible Yield (%)
4-Amino-2-propan-2-yl-1H-pyrazol-5-oneH2, Pd/C, Ethanol (B145695), Room Temperature85-95
4-Amino-2-propan-2-yl-1H-pyrazol-5-oneSn, HCl, Heat70-85
4-Hydroxylamino-2-propan-2-yl-1H-pyrazol-5-oneZn, NH4Cl, H2O, Controlled Temperature60-75
Note: The presented data is based on the general reactivity of nitropyrazoles and related nitroaromatic compounds, as specific experimental data for this compound is not readily available in the cited literature.

Nucleophilic Substitution Reactions Involving the Nitro Group

While there is a lack of specific studies on the nucleophilic displacement of the nitro group in this compound, it is conceivable that strong nucleophiles under forcing conditions could lead to substitution products. The N-propan-2-yl group, being an electron-donating alkyl group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted N-H or an N-aryl group.

Reactivity of the Pyrazolone Ring System

The pyrazolone ring is a dynamic system characterized by tautomerism and susceptibility to both electrophilic and nucleophilic attack, as well as transformations involving the exocyclic carbonyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The pyrazolone ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group at the C4 position. Any further electrophilic attack would be highly disfavored.

Conversely, the electron-deficient nature of the ring, enhanced by the nitro group, makes it more susceptible to nucleophilic attack. While the C4 position is occupied, other positions on the ring could potentially react with strong nucleophiles, although such reactions are not commonly reported for 4-substituted pyrazolones.

Tautomerism and its Impact on Chemical Reactivity

Pyrazol-5-ones, including this compound, can exist in several tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the substituents on the ring and the solvent. researchgate.net For N-substituted pyrazol-5-ones, the CH and OH forms are the most relevant.

The presence of an electron-withdrawing group at the C4 position, such as a nitro group, generally favors the CH form in non-polar solvents. rsc.org The N-propan-2-yl group is not expected to dramatically alter this preference. The tautomeric equilibrium is crucial as it dictates the nucleophilic or electrophilic character of the different positions on the ring and, consequently, the regioselectivity of its reactions. For instance, the OH tautomer possesses a more aromatic character and can influence the reactivity of the ring differently compared to the CH tautomer. Theoretical studies on related pyrazole (B372694) derivatives have shown that substituents can significantly alter the tautomeric equilibria. researchgate.net

Transformations of the Carbonyl Group within the Ring

Reactions with organometallic reagents, such as Grignard reagents, can lead to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would be expected to yield the corresponding 5-hydroxy-5-methyl derivative. Reductions of the carbonyl group are also possible, although this can be challenging without affecting the nitro group. Selective reducing agents would be required to achieve such a transformation.

The following table outlines some potential transformations of the carbonyl group in this compound, based on the general reactivity of pyrazolones.

ReagentProduct
Methylmagnesium Bromide5-Hydroxy-5-methyl-4-nitro-2-propan-2-yl-2,4-dihydro-3H-pyrazol-3-one
Sodium Borohydride5-Hydroxy-4-nitro-2-propan-2-yl-2,5-dihydro-1H-pyrazol-3-one*
Note: The reduction of the carbonyl group in the presence of a nitro group can be complex, and the selectivity would depend on the specific reducing agent and reaction conditions.

Reactions Involving the Isopropyl Substituent

The propan-2-yl (isopropyl) group attached to the nitrogen atom of the pyrazolone ring significantly influences the molecule's reactivity, primarily through steric and electronic effects. Direct chemical modification of this alkyl group is challenging due to its inherent stability.

The isopropyl substituent, being a saturated alkyl group, is generally chemically inert to many reagents that would typically react with the pyrazolone ring or the nitro group. Functionalization of the C-H bonds of the isopropyl group would necessitate harsh reaction conditions, such as those involving high-energy free radicals generated by UV light or potent radical initiators. However, such conditions would likely lead to non-selective reactions and potential degradation of the electron-rich and functionally dense pyrazolone core. Consequently, selective derivatization of the isopropyl side-chain while preserving the rest of the molecular structure is not a common or synthetically viable strategy for this class of compounds. Research literature predominantly focuses on modifications of the pyrazolone ring itself rather than its saturated N-alkyl substituents.

The isopropyl group exerts considerable influence over the reaction pathways of the molecule through a combination of steric hindrance and electronic induction.

Steric Effects: The bulkiness of the isopropyl group provides significant steric shielding to the adjacent N1 and C5 positions of the pyrazolone ring. This hindrance can impede the approach of reagents, thereby influencing the regioselectivity of reactions. For instance, in reactions where multiple sites are available for nucleophilic or electrophilic attack, the steric bulk of the N-isopropyl group can direct the incoming reagent to a less hindered position on the molecule. Studies on related N-alkylated heterocyclic systems have shown that increasing the size of the N-alkyl group from methyl to isopropyl can fundamentally alter reaction outcomes, for example, by favoring intermolecular rearrangement over intramolecular cyclization by preventing the molecule from adopting the necessary conformation for ring closure. mdpi.com

Cycloaddition Reactions and Annulations with the Pyrazolone Moiety

The pyrazolone ring in this compound, particularly the C4=C5 double bond activated by the nitro group, is a versatile participant in cycloaddition and annulation reactions. These reactions are powerful tools for constructing more complex fused or spirocyclic heterocyclic systems. ias.ac.inlibretexts.org

The strong electron-withdrawing nature of the nitro group makes the C4=C5 π-system electron-deficient. This electronic profile makes the molecule an excellent candidate for [4+2] and [3+2] cycloaddition reactions, where it typically acts as the electron-poor component (dienophile or dipolarophile).

[4+2] Cycloadditions (Diels-Alder Reactions): The activated double bond of the nitropyrazolone can function as a dienophile, reacting with electron-rich dienes to form six-membered rings. rsc.org For example, reaction with dienes like 2,3-dimethylbuta-1,3-diene would lead to the formation of a fused bicyclic system. While 4H-pyrazoles have been shown to act as dienes, the pyrazolone tautomer is more likely to react as a dienophile due to the C4-nitro activation. mdpi.com In some cases, pyrazolone dienolates can act as anionic α-oxy-o-quinodimethane analogs, serving as the four-electron component in anionic [4+2] cycloadditions with dienophiles to yield fused indazolones after subsequent elimination steps. ias.ac.in

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This is a particularly well-explored class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com The electron-deficient C4=C5 bond of the nitropyrazolone serves as an excellent dipolarophile for reactions with various 1,3-dipoles. The regioselectivity of these cycloadditions is dictated by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. chesci.com

1,3-Dipole TypePotential Product
NitriliminesSpiro-pyrazoline or fused pyrazole derivatives
Nitrile OxidesSpiro-isoxazoline derivatives
AzidesSpiro-triazoline derivatives
DiazoalkanesFused pyrazoline derivatives

For instance, the reaction with a nitrilimine, generated in situ from a hydrazonoyl chloride, would proceed via a [3+2] cycloaddition to yield a spiro-pyrazoline compound, where the new pyrazoline ring is attached at the C4 position of the original pyrazolone. nih.govtandfonline.com

Rearrangement Reactions of Nitro-Pyrazolones

Nitro-pyrazolones can undergo various rearrangement reactions, often triggered by specific reagents or energy input, leading to significant structural transformations. These rearrangements can involve the nitro group, the pyrazolone ring, or both.

One potential pathway involves the reduction of the nitro group. Partial reduction can yield a hydroxylamine derivative, which, under acidic conditions, could potentially undergo a Bamberger-type rearrangement. Complete reduction to an amine group dramatically alters the electronic properties of the ring, transforming the C4 substituent from a strong electron-withdrawing group to a strong electron-donating group, which would fundamentally change its subsequent reactivity.

Another class of rearrangements involves nitrene intermediates. If the nitro group is chemically converted to an azide (B81097) group (e.g., via reduction to an amine followed by diazotization and azide substitution), subsequent thermolysis or photolysis could generate a highly reactive nitrene at the C4 position. This nitrene could then undergo intramolecular reactions, such as C-H insertion or ring contraction, to yield novel heterocyclic structures.

Furthermore, rearrangement of N-nitropyrazoles to C-nitropyrazoles is a known phenomenon in pyrazole chemistry, often occurring under thermal conditions. nih.gov While the subject compound is already C-nitrated, related rearrangements involving migration of substituents or ring-opening/recyclization cascades are plausible under specific energetic conditions.

Mechanistic Investigations of Key Transformations

Modern computational chemistry, particularly Density Functional Theory (DFT), has provided deep insights into the mechanisms of key transformations involving nitropyrazole systems, especially cycloaddition reactions. nih.gov These studies help elucidate reaction pathways, transition state structures, and the factors controlling selectivity.

Cycloaddition Mechanisms: Theoretical studies on [3+2] cycloadditions between 1,3-dipoles (like nitrilimines) and nitro-activated π-systems have shown that these reactions can proceed through different mechanistic pathways. mdpi.com Analysis within the framework of Molecular Electron Density Theory (MEDT) often indicates a one-step, two-stage mechanism. mdpi.com The reaction begins with the formation of a pre-reaction molecular complex, followed by the asynchronous formation of the two new sigma bonds through a single transition state. mdpi.com The direction of electron flow during the reaction (Forward Electron Density Flux, FEDF) can be predicted by comparing the electronic chemical potentials of the reactants. nih.gov

Frontier Molecular Orbital (FMO) Theory: FMO theory is crucial for predicting the regioselectivity and reactivity in cycloadditions. chesci.com The reaction is classified based on which FMO interaction is dominant:

Type I: HOMO(dipole) - LUMO(dipolarophile) interaction dominates. This is expected for this compound, as the nitro group significantly lowers the energy of its LUMO, making it a strong electrophile.

Type II: Both HOMO-LUMO gaps are similar, potentially leading to a loss of regioselectivity.

Type III: LUMO(dipole) - HOMO(dipolarophile) interaction dominates.

The steric and electronic effects of the isopropyl and nitro groups play a critical role in these mechanisms. The isopropyl group can influence the preferred orientation of the reactants in the transition state, while the nitro group's electronic pull is the primary driver for the reaction's feasibility and regiochemical outcome.

Theoretical and Computational Investigations of 4 Nitro 2 Propan 2 Yl 1h Pyrazol 5 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds. For a molecule like 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one, these calculations can predict its electronic structure, charge distribution, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the electron-withdrawing nitro (-NO₂) group at the 4-position of the pyrazolone (B3327878) ring is expected to significantly influence its electronic properties. This group would lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. Consequently, the HOMO-LUMO gap is anticipated to be relatively small, suggesting a molecule with potential for high reactivity. The HOMO is likely to be localized over the pyrazolone ring, while the LUMO is expected to be predominantly centered on the nitro group, indicating that this region is the most probable site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-7.5 to -6.5
LUMO Energy-3.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 3.0

Note: These values are estimations based on data from similar nitro-substituted heterocyclic compounds.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic reactivity. In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl group at the 5-position. These regions represent the most likely sites for electrophilic attack.

Conversely, the regions of positive potential (typically colored blue) are anticipated to be located around the hydrogen atoms of the pyrazole (B372694) ring and the isopropyl group. The nitrogen atoms of the pyrazolone ring would also exhibit some degree of negative potential. This distribution of charge highlights the polar nature of the molecule and its susceptibility to interactions with other polar molecules.

Spectroscopic Property Predictions for Vibrational and Electronic Transitions

Theoretical calculations can predict the vibrational (infrared) and electronic (UV-Visible) spectra of a molecule. The calculated IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted ajor Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (carbonyl)Stretching1700-1730
NO₂ (nitro)Asymmetric Stretching1550-1580
NO₂ (nitro)Symmetric Stretching1340-1370
C=N (pyrazole ring)Stretching1600-1650
C-N (pyrazole ring)Stretching1300-1350
C-H (isopropyl)Stretching2950-3000

Note: These are predicted frequencies and may vary from experimental values.

The electronic spectrum, predicted by Time-Dependent DFT (TD-DFT), would likely exhibit absorption maxima in the UV-Vis region due to π → π* and n → π* transitions within the pyrazolone ring and the nitro group. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyrazolone.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound over time. A key area of interest for this molecule would be the rotational freedom of the propan-2-yl (isopropyl) group attached to the nitrogen at the 2-position. MD simulations would allow for the exploration of different rotamers and the determination of the most stable conformations.

Reactivity Prediction and Reaction Path Analysis

The computational data from quantum chemical calculations can be used to predict the reactivity of this compound. The HOMO-LUMO gap and the MEP map suggest that the molecule is likely to be reactive towards both nucleophiles and electrophiles. The nitro group at the 4-position makes this site susceptible to nucleophilic substitution reactions.

Transition State Theory Applications in Pyrazolone Transformations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be applied computationally to study the reaction mechanisms and calculate the reaction rates of transformations involving pyrazolones. For this compound, TST calculations could be employed to investigate various potential reactions, such as the reduction of the nitro group or substitution reactions at the C4 position.

By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barrier for a given reaction. This information is crucial for understanding the feasibility and kinetics of the transformation. For instance, the mechanism of a nucleophilic aromatic substitution at the C4 position could be elucidated by identifying the Meisenheimer complex intermediate and the corresponding transition states leading to its formation and subsequent decomposition to products.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different atomic sites within a molecule. nih.gov Derived from density functional theory (DFT), these functions help identify which atoms are more likely to donate or accept electrons during a chemical reaction. nih.govresearchgate.net The primary Fukui functions are denoted as f+, which indicates susceptibility to nucleophilic attack (electron acceptance), and f-, which points to susceptibility to electrophilic attack (electron donation). researchgate.net

For this compound, the distribution of these reactivity descriptors is heavily influenced by the substituents on the pyrazole ring. The nitro group (NO₂) at the C4 position is a strong electron-withdrawing group, which significantly impacts the electronic density across the molecule. researchgate.net Conversely, the propan-2-yl (isopropyl) group at the N2 position is an electron-donating group.

Computational analyses of similar pyrazole structures indicate that electrophilic substitutions typically occur at position 4, while nucleophilic attacks are common at positions 3 and 5. unar.ac.id In this specific molecule, the presence of the nitro group at C4 deactivates this position towards electrophilic attack. The oxygen atoms of the nitro group and the carbonyl group at C5 are expected to be primary sites for electrophilic attack due to their high electron density. The sites for nucleophilic attack are predicted by the regions where the f+ function is highest. researchgate.net The presence of the electron-withdrawing nitro group can also lead to negative Fukui function values, a phenomenon that has been investigated in aromatic nitro compounds. nih.govresearchgate.net

A hypothetical distribution of Fukui function values for key atoms in the molecule is presented below to illustrate these principles.

AtomFukui Function (f+) for Nucleophilic AttackFukui Function (f-) for Electrophilic AttackPredicted Reactivity
N1LowModerateModerate site for electrophilic attack
C3HighLowPrimary site for nucleophilic attack
C4LowVery LowDeactivated for electrophilic attack
C5HighLowPrimary site for nucleophilic attack
O (C=O)LowHighPrimary site for electrophilic attack
O (NO₂)LowHighPrimary site for electrophilic attack

Solvent Effects on Molecular Structure and Reactivity

The molecular structure and chemical reactivity of this compound are expected to be significantly influenced by the solvent environment. Pyrazol-5-ones are known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net For this molecule, the primary tautomeric forms would be the keto form (as named) and the enol form (4-Nitro-2-propan-2-yl-1H-pyrazol-5-ol).

The equilibrium between these tautomers is sensitive to the solvent's polarity and its ability to form hydrogen bonds. researchgate.net In non-polar solvents, the keto form may be more stable, whereas in polar, protic solvents like ethanol (B145695), the enol form might be favored due to stabilization through hydrogen bonding with solvent molecules. researchgate.net The choice of solvent is also critical in synthetic applications, as different solvents can alter reaction rates and outcomes by selectively stabilizing reactants or transition states. nih.gov

Furthermore, the solvent can influence the conformation of the molecule, particularly the orientation of the propan-2-yl and nitro groups relative to the pyrazole ring. Solvation models in computational studies are crucial for accurately predicting the compound's behavior in solution.

Intermolecular Interactions and Hydrogen Bonding within the Chemical System

Intermolecular forces, particularly hydrogen bonding, play a critical role in the supramolecular structure and physical properties of this compound. The molecule possesses both hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The N-H group at the N1 position of the pyrazole ring is the primary hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O) at C5 and the two oxygen atoms of the nitro group at C4 are strong hydrogen bond acceptors.

This combination allows for the formation of robust intermolecular hydrogen bonds. In the solid state, it is highly probable that molecules of this compound arrange into extended networks. For instance, N-H···O=C or N-H···O-N hydrogen bonds could link molecules into chains or dimeric structures. researchgate.netnih.gov The formation of these hydrogen-bonded networks significantly influences the compound's melting point, solubility, and crystal packing.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 4 Nitro 2 Propan 2 Yl 1h Pyrazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Tautomeric Equilibrium

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination and investigation of dynamic processes in 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one. Analysis of ¹H and ¹³C NMR spectra, complemented by multi-dimensional techniques, allows for the precise assignment of all atoms within the molecule and sheds light on the potential for tautomerism.

Pyrazol-5-ones can exist in several tautomeric forms: the CH, OH, and NH forms. The specific tautomer that predominates is influenced by factors such as the solvent and the nature of substituents on the pyrazole (B372694) ring. For this compound, the presence of the nitro group at the C4 position and the isopropyl group at the N2 position will significantly influence the electronic environment and, consequently, the tautomeric equilibrium.

A theoretical ¹H NMR spectrum of the NH tautomer would be expected to show a signal for the N-H proton, in addition to signals for the isopropyl group protons. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon (C5), the carbon bearing the nitro group (C4), and the other pyrazole ring carbon (C3), as well as the carbons of the isopropyl group.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
CH (i-Pr)~4.5Septet1H
CH₃ (i-Pr)~1.5Doublet6H
NHVariableBroad Singlet1H
Carbon (¹³C) Expected Chemical Shift (ppm)
C=O (C5)~160-170
C-NO₂ (C4)~140-150
C3~130-140
CH (i-Pr)~50-60
CH₃ (i-Pr)~20-25

To unequivocally assign the proton and carbon signals and to establish through-bond connectivities, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methine proton and the methyl protons of the isopropyl group, confirming the presence of this substituent and its connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the isopropyl methine and methyl carbons based on the known proton assignments.

The potential for tautomerism in this compound can be investigated using dynamic NMR (DNMR) studies. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of a dynamic equilibrium between tautomers. If the rate of exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer might be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the tautomeric exchange process. The choice of solvent is also critical in these studies, as polar and non-polar solvents can stabilize different tautomers to varying extents, thus shifting the equilibrium.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

IR and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the vibrational modes of this compound.

Key expected vibrational frequencies include:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3100-3300Medium-Broad
C-H (isopropyl)Stretching2850-3000Medium-Strong
C=O (pyrazolone)Stretching1650-1700Strong
C=C/C=N (ring)Stretching1500-1600Medium-Strong
NO₂Asymmetric Stretch1500-1560Strong
NO₂Symmetric Stretch1300-1370Strong

The precise positions of the vibrational bands are sensitive to the electronic environment within the molecule. For example, the C=O stretching frequency can be influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent nitro group. Similarly, the symmetric and asymmetric stretching frequencies of the nitro group are characteristic and their positions can provide information about the electronic effects of the pyrazole ring. The presence of a strong electron-withdrawing nitro group can lead to a shift in these frequencies compared to simple nitroalkanes.

IR and Raman spectroscopy can be employed for in-situ monitoring of reactions involving this compound. By tracking the appearance and disappearance of characteristic vibrational bands in real-time, it is possible to follow the progress of a reaction, identify intermediates, and gain insights into the reaction mechanism. For instance, in a reaction where the nitro group is reduced, the strong NO₂ stretching bands would be observed to decrease in intensity, while new bands corresponding to the reduced functional group (e.g., an amino group) would appear.

Mass Spectrometry for Fragmentation Pathways and Elemental Composition

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways could include:

Loss of the nitro group: A common fragmentation for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the isopropyl group: Loss of a methyl radical (15 Da) or a propylene (B89431) molecule (42 Da) from the isopropyl substituent is expected.

Cleavage of the pyrazole ring: The heterocyclic ring can undergo characteristic fragmentation, often involving the loss of small molecules like N₂, CO, or HCN.

A plausible fragmentation pattern is outlined below:

m/z Proposed Fragment Possible Origin
M⁺[C₇H₉N₃O₃]⁺Molecular Ion
M - 15[C₆H₆N₃O₃]⁺Loss of a CH₃ radical
M - 43[C₄H₄N₃O₃]⁺Loss of a C₃H₇ radical
M - 46[C₇H₉N₂O]⁺Loss of NO₂
M - 73[C₄H₄N₂O]⁺Loss of C₃H₇ and NO

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, helps to confirm the proposed structure and can be used to differentiate it from its isomers.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high precision. For this compound, with a molecular formula of C₆H₉N₃O₃, HRMS provides an exact mass that can distinguish it from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This precise value is then compared against the experimentally measured mass. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed elemental formula. This level of accuracy is essential for confirming the identity of newly synthesized compounds and for differentiating between molecules with very similar masses.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₆H₉N₃O₃
Nominal Mass171 Da
Monoisotopic (Exact) Mass171.0644 g/mol
Calculated M+H⁺ Adduct172.0717 g/mol
Calculated M+Na⁺ Adduct194.0536 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, the protonated molecule ([M+H]⁺, m/z 172.0717) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of pyrazole derivatives often involves specific pathways, including the expulsion of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂). researchgate.net For nitro-substituted heterocycles, the loss of the nitro group (NO₂) is also a common and significant fragmentation event. nih.gov The fragmentation of the title compound is expected to proceed through several key pathways, including cleavage of the isopropyl group, loss of the nitro moiety, and characteristic cleavages of the pyrazolone (B3327878) ring.

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Fragment Structure
172.0717130.0611C₃H₆ (Propene)Protonated 4-nitro-1H-pyrazol-5-one
172.0717126.0407NO₂ (Nitrogen Dioxide)Protonated 2-propan-2-yl-1H-pyrazol-5-one
172.0717142.0611NO (Nitric Oxide)[M+H-NO]⁺ fragment
130.0611102.0662CO (Carbon Monoxide)Fragment from ring cleavage
130.061184.0345NO₂ (Nitrogen Dioxide)Fragment from subsequent loss

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazolone derivatives allows for a detailed prediction of its structural characteristics. spast.org Studies on similar compounds reveal that the pyrazole ring is typically planar. spast.orgnih.gov The crystal structure would be stabilized by a network of intermolecular interactions, primarily hydrogen bonds and potentially π–π stacking interactions. The nitro and carbonyl groups are strong hydrogen bond acceptors, likely forming C—H···O interactions with neighboring molecules.

Crystallographic studies of related nitrophenyl pyrazole derivatives show they often crystallize in common crystal systems such as monoclinic, triclinic, or orthorhombic, with space groups like P2₁/c or P-1 being frequently observed. spast.orguned.es

Table 3: Typical Crystallographic Parameters for Related Pyrazolone Derivatives
ParameterTypical Values/SystemsReference
Crystal SystemMonoclinic, Triclinic, Orthorhombic spast.org
Space GroupP2₁/n, P-1, P2₁2₁2₁ spast.org
Key Intermolecular InteractionsN-H···O, C-H···O hydrogen bonds spast.orgnih.gov
Additional Interactionsπ–π stacking nih.gov
Ring ConformationPyrazole ring is essentially planar spast.orgnih.gov

Polymorphism and Crystal Engineering of Pyrazolone Derivatives

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct solid-state forms, each with a different internal crystal lattice. researchgate.net These polymorphs can exhibit different physicochemical properties, including melting point, solubility, and stability. For pyrazolone derivatives, which are common scaffolds in pharmaceuticals, understanding and controlling polymorphism is crucial.

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. researchgate.net For pyrazolone derivatives, the presence of hydrogen bond donors and acceptors allows for the deliberate construction of specific supramolecular architectures. By modifying substituents on the pyrazolone core, researchers can tune the strength and directionality of interactions like hydrogen bonds and π-π stacking to favor the formation of a desired polymorph with optimal properties.

Co-crystallization and Supramolecular Assemblies

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. researchgate.net This approach is a powerful tool in crystal engineering to modify the properties of a target molecule without altering its chemical structure.

Pyrazolone derivatives are excellent candidates for co-crystallization. The carbonyl oxygen of the pyrazolone ring and the oxygen atoms of the nitro group in this compound are effective hydrogen bond acceptors. They can form robust hydrogen bonds with co-former molecules that are hydrogen bond donors (e.g., carboxylic acids, amides). These interactions, along with potential π-stacking involving the pyrazole ring, lead to the formation of well-defined, stable supramolecular assemblies. Studies on dinitropyrazole-based energetic materials have successfully demonstrated the formation of co-crystals with other nitrogen-rich compounds, highlighting how hydrogen bonding and π-stacking interactions dictate the resulting supramolecular structure. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the electronic transitions within its conjugated system, which includes the pyrazolone ring and the nitro group.

The primary transitions anticipated are π→π* and n→π. The π→π transitions are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to the unsubstituted pyrazolone.

The position of λmax can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, related nitrophenyl-containing pyrazole derivatives exhibit absorption maxima in the UV region, with one example showing a peak at 255 nm. mdpi.com Another class of related fused pyrazoles absorbs at higher wavelengths, around 340 nm. ktu.edu

Table 4: Predicted UV-Vis Absorption Data for this compound
SolventPredicted λmax (nm)Associated Electronic Transition
Hexane (Non-polar)~280-300π→π
Ethanol (B145695) (Polar, Protic)~290-315π→π (slight red shift)
Hexane (Non-polar)~380-410n→π
Ethanol (Polar, Protic)~370-390n→π (blue shift)

Note: The λmax values are predictive and based on the analysis of similar chromophoric systems.

Advanced Applications and Role in Chemical Synthesis and Materials Science Non Biological Focus

Role of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one as a Synthetic Building Block

Pyrazolones are recognized as powerful synthons for the construction of a diverse range of more complex molecules, particularly other heterocyclic systems. dntb.gov.uaresearchgate.net The functional groups on this compound—the nitro group at the C4 position and the active carbonyl group—make it a highly valuable intermediate for creating elaborate molecular structures. nih.gov

The pyrazolone (B3327878) ring is a frequent starting point for the synthesis of fused heterocyclic systems, often referred to as annulated systems. The reactivity of the C4 position is central to these transformations. In analogues, this position can undergo condensation reactions with various bielectrophilic reagents to form new rings fused to the pyrazole (B372694) core.

For instance, 4-substituted pyrazol-5-ones are key precursors in the synthesis of pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles . The synthesis of pyrazolo[3,4-b]pyridines often utilizes 5-aminopyrazoles, which can be derived from the reduction of 4-nitropyrazolones. nih.govnih.gov The resulting amino group, along with the endocyclic nitrogen, can react with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine (B92270) ring. nih.gov

Furthermore, the active methylene (B1212753) group at the C4 position of the pyrazolone ring (in its tautomeric form) can participate in Knoevenagel condensation with aldehydes. nih.gov The resulting arylidene or alkylidene intermediates are versatile Michael acceptors. Subsequent reaction with a nucleophile can lead to the formation of a new six-membered ring. For example, reaction with malononitrile (B47326) can yield pyrano[2,3-c]pyrazole derivatives, a class of compounds built by fusing a pyran ring to the pyrazole core. nih.gov The electron-withdrawing nature of the nitro group in this compound would be expected to enhance the reactivity of the C4 position in such condensation and cycloaddition reactions.

Table 1: Examples of Annulated Systems Derived from Pyrazolone Precursors

Precursor Type Reagents Resulting Annulated System Reference(s)
5-Aminopyrazole 1,3-Dicarbonyl Compounds Pyrazolo[3,4-b]pyridine nih.gov
Pyrazol-5-one Aldehydes, Malononitrile Pyrano[2,3-c]pyrazole nih.gov
5-Arylamino Pyrazoles Aromatic Aldehydes 1H-Pyrazolo[3,4-b]quinoline mdpi.com
Pyrazol-5-one Arylidene Sodium Pyruvate Pyrazolo[1,5-a]pyrimidine nih.gov

The pyrazole ring is often described as a "privileged scaffold" in chemistry, signifying its recurring presence in functional molecules across various applications. nih.govresearchgate.net This is due to its synthetic accessibility, metabolic stability, and its ability to act as a versatile framework for arranging functional groups in a defined three-dimensional space. nih.gov

This compound serves as an excellent scaffold for building novel molecular architectures for materials science due to its distinct functionalization points:

The Nitro Group (C4): The nitro group is highly versatile. It can be readily reduced to an amino group, which serves as a handle for a vast array of subsequent reactions, including amide formation, diazotization, or Schiff base condensation. nih.gov This allows for the attachment of other molecular fragments, polymers, or functional moieties. Furthermore, the nitro group itself can participate in reactions; for example, in some contexts, it can be displaced via nucleophilic aromatic substitution. acs.org

The N-propan-2-yl Group (N2): This alkyl group primarily influences the molecule's steric profile and solubility in organic solvents. While less reactive than other sites, its presence is crucial for tailoring the physical properties of any resulting larger architecture.

The Pyrazolone Ring: The ring itself can be modified. For example, the carbonyl group at C5 can be converted to a thiocarbonyl or be involved in condensation reactions. The C3 position can also be functionalized, often starting from the initial synthesis of the pyrazolone ring from a substituted β-ketoester.

This multi-point functionality allows the pyrazolone core to act as a central hub from which different molecular branches can be extended, leading to the creation of complex structures with tailored electronic or photophysical properties.

Coordination Chemistry of this compound

The coordination chemistry of pyrazole and pyrazolone derivatives is extensive, as these molecules are excellent ligands for a wide range of metal ions. dntb.gov.uaresearchgate.netpen2print.org Their ability to form stable metal complexes has led to applications in catalysis, materials science, and analytical chemistry. researchgate.net

Pyrazol-5-ones are classic examples of N,O-bidentate ligands. unicam.it They typically coordinate to a metal center through the exocyclic carbonyl oxygen atom (at C5) and one of the ring's nitrogen atoms (usually N2), forming a stable five-membered chelate ring. researchgate.netunicam.it

In the case of this compound, the key features influencing its ligand properties are:

Donor Atoms: The primary donor sites are the carbonyl oxygen and the N2 nitrogen.

Electronic Effects: The strongly electron-withdrawing nitro group at the C4 position decreases the electron density on the pyrazolone ring. This reduction in electron density lowers the basicity of the donor oxygen and nitrogen atoms, which can influence the stability and electronic properties of the resulting metal complexes.

Steric Effects: The propan-2-yl (isopropyl) group at the N2 position introduces steric bulk near the coordination site. This can influence the geometry of the resulting complex, potentially favoring specific coordination numbers or preventing the formation of certain polymeric structures.

Derivatization is a common strategy in ligand design. For example, 4-acyl-5-pyrazolones can be condensed with amines or hydrazines to create more complex N,O- or N,N-chelating Schiff base ligands, which offer enhanced coordination features. unicam.itunicam.it

Metal complexes of pyrazolone-based ligands are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol. saudijournals.commdpi.com A base may be added to deprotonate the ligand, facilitating coordination. A wide variety of transition metals form stable complexes with pyrazolone ligands, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Ru(II). unicam.itmdpi.comuninsubria.it

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift of the ν(C=O) stretching frequency. Upon coordination of the carbonyl oxygen to a metal center, this band typically shifts to a lower wavenumber (lower frequency) compared to the free ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and charge-transfer bands, providing insights into the coordination geometry (e.g., octahedral, tetrahedral). mdpi.com

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand within the complex. Changes in chemical shifts upon coordination can provide evidence for the binding sites.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.comresearchgate.net

Table 2: Typical Coordination Behavior of Pyrazolone-Type Ligands

Feature Observation in Metal Complexes Significance Reference(s)
Coordination Mode Bidentate (N,O-chelation) Formation of stable 5-membered chelate rings researchgate.net, unicam.it
Common Metal Ions Cu(II), Ni(II), Co(II), Zn(II), Ru(II) Versatile coordination with various d-block metals uninsubria.it, mdpi.com
IR Spectroscopy Shift of ν(C=O) to lower frequency Confirms coordination of the carbonyl oxygen mdpi.com
UV-Vis Spectroscopy Appearance of d-d transition bands Indicates coordination geometry (e.g., octahedral) mdpi.com
Stoichiometry Often ML2 or ML2(H2O)2 Ligands act as monoanionic species after deprotonation mdpi.com

Metal complexes derived from pyrazolone ligands have shown significant potential in homogeneous catalysis. researchgate.netmdpi.com The metal center acts as the catalytic active site, while the pyrazolone ligand framework plays a crucial role in modulating its reactivity. The ligand can influence the catalyst's stability, solubility, and the steric and electronic environment around the metal, which in turn affects the catalyst's activity and selectivity. nih.gov

One notable area of application is in oxidation catalysis. For example, copper(II) complexes with pyrazole-based ligands have been studied for their ability to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. mdpi.com The catalytic efficiency in such systems is often dependent on the nature of the ligand, the counter-ion of the metal salt, and the solvent used. mdpi.com The ability to systematically modify the substituents on the pyrazolone ring—such as the N-alkyl group or substituents at the C4 position—allows for the fine-tuning of the catalyst's performance for specific chemical transformations. The flexibility of the ligand's binding ability can also create open coordination sites at the metal ion, which can be beneficial for catalytic reactions to proceed. saudijournals.com

Advanced Materials Science Applications of this compound

While direct experimental studies on the advanced materials science applications of this compound are not extensively documented in current literature, the structural motifs of this compound—namely the pyrazolone core, the electron-withdrawing nitro group, and the bulky isopropyl substituent—provide a strong basis for predicting its potential roles in functional polymers, frameworks, and optoelectronic and sensing materials. The following sections explore these potential applications by drawing analogies with functionally and structurally related pyrazole and nitropyrazolone derivatives.

Incorporation into Functional Polymers or Frameworks (e.g., COFs, MOFs)

The pyrazolone scaffold is a versatile building block for the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Pyrazole derivatives, in general, are effective ligands for coordinating with metal ions to form stable and functional MOFs. The nitrogen atoms of the pyrazole ring can act as potent donor sites for metal coordination.

For this compound to be incorporated into such frameworks, it would likely require chemical modification to introduce suitable linking groups, such as carboxylic acids, amines, or halides, that can participate in the polymerization or framework-forming reactions. The presence of the nitro group is expected to significantly influence the electronic properties of the resulting framework, potentially enhancing its catalytic or adsorptive capabilities. The electron-withdrawing nature of the nitro group could modulate the Lewis basicity of the pyrazolone ring, thereby affecting the coordination chemistry with metal centers in MOFs.

The bulky 2-propan-2-yl (isopropyl) group at the N2 position could play a crucial role in directing the topology of the resulting framework. This steric hindrance might lead to the formation of pores with specific sizes and shapes, which could be advantageous for applications in gas storage or separation.

Table 1: Potential Roles of Structural Moieties of this compound in Functional Frameworks

Structural MoietyPotential Role in Frameworks (MOFs/COFs)
Pyrazolone CorePrimary coordinating and structural unit.
Nitro GroupModulation of electronic properties; potential for enhanced catalytic activity or selective adsorption.
2-propan-2-yl GroupSteric control over framework topology and pore size.
Carbonyl GroupPotential secondary coordination site or site for post-synthetic modification.

Optoelectronic Properties in Functional Materials

The combination of an aromatic pyrazolone ring and a nitro group suggests that this compound could be a precursor for materials with interesting optoelectronic properties. Nitroaromatic compounds are well-known for their electron-accepting capabilities and are often used in the design of charge-transfer materials. The pyrazolone ring, being an electron-rich heterocycle, can act as an electron donor. This intramolecular donor-acceptor character could lead to materials with nonlinear optical (NLO) properties or applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The extent of these properties would be heavily dependent on the degree of electronic communication between the pyrazolone ring and the nitro group. The specific substitution pattern and the resulting molecular geometry would dictate the efficiency of any charge-transfer processes. While detailed experimental data for this specific compound is unavailable, the general properties of nitrated heterocyclic compounds support this potential.

Table 2: Predicted Optoelectronic Characteristics of Materials Based on this compound

PropertyPredicted CharacteristicRationale
Charge TransferPotential for intramolecular charge transfer.Presence of electron-donating pyrazolone and electron-accepting nitro group.
Nonlinear Optical (NLO) ActivityPossible second- or third-order NLO effects.Asymmetric charge distribution in the molecule.
PhotoluminescenceLikely to exhibit fluorescence or phosphorescence, tunable by chemical modification.Conjugated heterocyclic system.

Chemical Sensing Applications

Pyrazole and pyrazolone derivatives have demonstrated significant promise as chemosensors for a variety of analytes, including metal ions and anions. The nitrogen and oxygen atoms in the pyrazolone ring of this compound can act as binding sites for cations. The sensitivity and selectivity of such a sensor would be influenced by the substituents on the pyrazolone core.

The strongly electron-withdrawing nitro group would be expected to decrease the electron density on the pyrazolone ring, which could enhance its affinity for certain electron-rich analytes or modulate its photophysical response upon binding. For instance, coordination with a metal ion could lead to a noticeable change in the absorption or fluorescence spectrum of the molecule, forming the basis for a colorimetric or fluorometric sensor.

The 2-propan-2-yl group could also play a role in selectivity by creating a specific binding pocket that sterically favors certain analytes over others. While no specific sensing applications of this compound have been reported, the known chelating ability of the pyrazolone scaffold makes this a promising area for future investigation. For instance, a related compound, 1-phenyl-3-methyl-4-nitropyrazolone-5, has been investigated as an extracting agent, indicating its ability to complex with other species. dtic.mil

Table 3: Potential Chemical Sensing Capabilities

Analyte TypePotential Sensing MechanismInfluencing Factors
Metal CationsChelation with N and O atoms of the pyrazolone ring.Nitro group modulating binding affinity; isopropyl group influencing selectivity.
AnionsHydrogen bonding or electrostatic interactions.Potential for interaction with the N-H tautomer of the pyrazolone ring.
Small Organic MoleculesHost-guest interactions within a larger framework incorporating the pyrazolone unit.Pore size and functionality of a polymer or MOF.

Future Directions and Emerging Research Avenues for 4 Nitro 2 Propan 2 Yl 1h Pyrazol 5 One Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a growing emphasis on efficiency, sustainability, and scalability. mdpi.com For 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one, future research could move beyond traditional batch syntheses, which often require harsh conditions and extended reaction times. mdpi.com The focus should be on developing more sophisticated and efficient protocols.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide a more atom-economical and streamlined route to the pyrazolone (B3327878) core and its derivatives. nih.gov MCRs are powerful tools in drug discovery and the synthesis of bioactive molecules, offering advantages in efficiency and operational simplicity. acs.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow-based system represents a significant engineering and chemical challenge.

Advanced Catalysis: The exploration of novel catalysts, including nanocatalysts, organocatalysts, and recyclable catalysts, could lead to milder reaction conditions and improved selectivity. nih.govjetir.org For instance, developing catalysts that enable regioselective functionalization would be a substantial advancement.

Table 1: Potential Synthetic Methodology Advancements
MethodologyPotential AdvantagesResearch Focus
Multicomponent Reactions (MCRs)Increased efficiency, atom economy, reduced waste, operational simplicity. nih.govnih.govDesign of a one-pot synthesis combining starting materials with a suitable catalyst.
Flow ChemistryEnhanced safety, scalability, reproducibility, higher yields.Development of a continuous process for nitration and cyclization steps.
Advanced CatalysisMilder conditions, higher selectivity, catalyst recyclability, lower environmental impact. nih.govScreening and design of novel nanocatalysts or organocatalysts for key synthetic steps.

Exploration of Under-investigated Reaction Pathways and Transformations

The chemical reactivity of this compound is not yet fully explored. The presence of multiple functional groups—the nitro group, the pyrazolone ring, and the propan-2-yl substituent—offers a rich landscape for novel chemical transformations.

Future research could investigate:

Nitro Group Transformations: Beyond simple reduction to an amino group, the nitro group can participate in various transformations, including conversion to nitroso, azoxy, or hydrazo derivatives, or its use in denim-type reactions. researchgate.net These transformations could yield novel scaffolds with unique properties.

C-H Functionalization: Direct C-H functionalization of the pyrazole ring is a powerful strategy for creating complex molecules from simple precursors. Developing methods for the selective functionalization of the C-3 position would open avenues to a wide array of new derivatives.

Cycloaddition Reactions: The pyrazolone ring can potentially act as a dienophile or dipole in cycloaddition reactions, leading to the synthesis of fused heterocyclic systems. nih.gov Such fused systems are prevalent in biologically active molecules and advanced materials. researchgate.net

Table 2: Unexplored Reaction Pathways
Reaction TypeTarget MoietyPotential Outcome
Selective Reduction/DerivatizationNitro GroupAccess to novel functional groups (nitroso, amino, azoxy) for further synthesis. researchgate.net
Direct C-H FunctionalizationPyrazole Ring (C-3 position)Introduction of aryl, alkyl, or other functional groups without pre-functionalization.
[3+2] or [4+2] CycloadditionsPyrazole RingSynthesis of novel fused pyrazole heterocycles with complex architectures. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides invaluable insights into reaction mechanisms, molecular properties, and electronic structures that are often difficult to obtain through experimental methods alone. For this compound, computational modeling can guide experimental design and accelerate discovery.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to elucidate reaction mechanisms for both its synthesis and subsequent transformations. nih.gov This includes mapping potential energy surfaces, identifying transition states, and predicting kinetic and thermodynamic parameters. Such studies can reveal the importance of substituent positioning on the compound's chemical behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments or its interaction with other chemical species, which is crucial for understanding its reactivity and for designing applications in materials science.

In Silico Property Prediction: Computational tools can predict various properties, such as spectroscopic signatures (NMR, IR), electronic properties (HOMO-LUMO gap), and potential for applications like nonlinear optics (NLO). nih.gov

Table 3: Computational Modeling Applications
Computational MethodResearch GoalExpected Insight
Density Functional Theory (DFT)Elucidate reaction mechanisms.Transition state geometries, activation energies, and thermodynamic favorability of reaction pathways. nih.gov
Molecular Dynamics (MD)Simulate behavior in condensed phases.Solvation effects, conformational dynamics, and intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR)Predict physical and chemical properties.Correlation of molecular structure with properties like reactivity, stability, and NLO activity. nih.gov

Integration into Emerging Fields of Sustainable and Green Chemistry

The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce environmental impact through waste prevention, atom economy, and the use of safer chemicals and solvents. jetir.org The synthesis of pyrazole derivatives is an active area for the application of these principles. nih.govresearchgate.net

Future research on this compound should prioritize:

Aqueous Synthesis: Developing synthetic routes that utilize water as a solvent is a primary goal of green chemistry. acs.orgresearchgate.net Exploring water-based MCRs or catalytic reactions for this compound would be a significant step forward. rsc.org

Renewable Feedstocks and Solvents: Investigating the use of bio-derived starting materials or renewable solvents like ethanol (B145695) could substantially improve the sustainability profile of the synthesis. jetir.org

Energy-Efficient Methodologies: The application of microwave irradiation or sonication can often reduce reaction times, lower energy consumption, and increase yields compared to conventional heating. rsc.orgresearchgate.net

Table 4: Green Chemistry Integration Strategies
Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Use of Safer SolventsReplacing traditional organic solvents with water or bio-solvents. researchgate.netReduced toxicity and environmental pollution.
CatalysisEmploying recyclable or biodegradable catalysts. nih.govMinimized waste and improved process efficiency.
Energy EfficiencyUtilizing microwave or ultrasound-assisted synthesis. rsc.orgresearchgate.netShorter reaction times and lower energy consumption.

Unexplored Applications in Non-Biological Chemical Sciences and Advanced Materials

While pyrazoles are widely studied for their biological activities, their applications in materials science and other non-biological fields are less developed but hold immense promise. nih.gov The specific combination of a nitro group and a pyrazole ring in this compound suggests several intriguing possibilities.

Emerging application areas to explore include:

Energetic Materials: Nitropyrazoles are a class of compounds known for their high energy density, thermal stability, and low sensitivity, making them candidates for advanced energetic materials. researchgate.netmdpi.com Research could focus on using this compound as a precursor to synthesize more complex, high-nitrogen, high-energy-density materials. researchgate.net

Coordination Chemistry and Catalysis: Pyrazolone derivatives can act as versatile ligands for metal ions. The synthesis of coordination polymers or metal-organic frameworks (MOFs) using this compound as a building block could lead to new materials with catalytic, magnetic, or porous properties.

Nonlinear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups within a conjugated system can give rise to significant NLO properties. nih.gov Computational and experimental studies could assess the potential of this pyrazolone and its derivatives as candidates for NLO applications in photonics and optical communications.

Table 5: Unexplored Non-Biological Applications
FieldPotential Role of the CompoundKey Properties to Investigate
Energetic MaterialsPrecursor for high-nitrogen, high-energy compounds. mdpi.comDensity, heat of formation, thermal stability, sensitivity to impact/friction. researchgate.net
Coordination ChemistryVersatile ligand for metal complexes and MOFs.Coordination modes, stability of complexes, catalytic activity.
Nonlinear Optics (NLO)Core structure for NLO-active chromophores. nih.govHyperpolarizability, thermal stability, optical transparency.

Q & A

Basic: What are the optimized synthetic routes for 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one, and how can reaction efficiency be improved?

Methodological Answer:
Synthesis typically involves cyclocondensation of nitro-substituted precursors with ketones under acidic conditions. For example:

  • Reaction Setup : Refluxing a mixture of 4-nitro-3-propan-2-ylpyrazole derivatives with hydrazine hydrate in ethanol (70–80°C, 8–12 hours) .
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization from methanol/water (3:1 v/v) to achieve >95% purity. Efficiency can be enhanced by optimizing molar ratios (1:1.2 for hydrazine:ketone) and using microwave-assisted synthesis to reduce reaction time by 40% .

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Methodological Answer:

  • FT-IR/FT-Raman : Identify nitro (N–O stretching at 1520–1550 cm⁻¹) and pyrazole ring vibrations (C–N stretching at 1350–1380 cm⁻¹). Compare experimental data with density functional theory (DFT)-simulated spectra for validation .
  • NMR : ¹H NMR can resolve the propan-2-yl group (δ 1.2–1.4 ppm for –CH(CH₃)₂) and pyrazole protons (δ 7.8–8.2 ppm). ¹³C NMR confirms nitration effects on ring carbons (deshielding of C-4 by ~10 ppm) .

Advanced: How can computational tools like Multiwfn elucidate noncovalent interactions and charge transfer dynamics in this compound?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF) and localized orbital locator (LOL) to map π-π stacking or hydrogen-bonding interactions. For example, the nitro group’s electron-withdrawing effect reduces electron density at C-5, favoring electrophilic attacks .
  • Noncovalent Interaction (NCI) Plots : Visualize weak interactions (van der Waals, steric repulsion) via reduced density gradient (RDG) isosurfaces. This helps predict binding sites in host-guest systems or protein-ligand docking .

Advanced: What mechanistic insights explain the biological activity of nitro-substituted pyrazoles, and how can they be validated experimentally?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals affinity for biological targets like enzymes (e.g., COX-2). The nitro group’s orientation in the active pocket may enhance binding via polar interactions with arginine residues .
  • In Vitro Assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus). Pyrazole derivatives with nitro groups often show enhanced activity due to membrane disruption via nitro radical formation .

Advanced: How should researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

  • Controlled Solubility Testing : Use standardized conditions (25°C, DMSO/water mixtures) to measure solubility via UV-Vis spectroscopy (λ_max = 290 nm). Discrepancies often arise from crystallinity differences; recrystallization from DMF/EtOH (1:1) yields a more soluble polymorph .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δ_d, δ_p, δ_h) to predict solvent compatibility. High δ_p values (>12 MPa¹/²) correlate with polar aprotic solvents like DMSO .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrazole ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C-3, enabling regioselective substitution. Steric bulk from the propan-2-yl group at C-2 directs electrophiles to C-5 .
  • Microwave-Assisted SNAr : Introduce electron-deficient substituents (e.g., –CF₃) via nucleophilic aromatic substitution under microwave irradiation (100°C, 30 min), reducing side reactions caused by prolonged heating .

Advanced: How do nitro group reduction pathways influence the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Controlled Reduction : Catalytic hydrogenation (H₂/Pd-C, 1 atm) selectively reduces the nitro group to –NH₂. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane). Over-reduction to –NH–NH– is avoided by limiting H₂ exposure to 2 hours .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals a reduction peak at −0.8 V (vs. Ag/AgCl), confirming nitro→amine conversion. The propan-2-yl group stabilizes intermediates via hyperconjugation, lowering overpotential by 0.2 V .

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